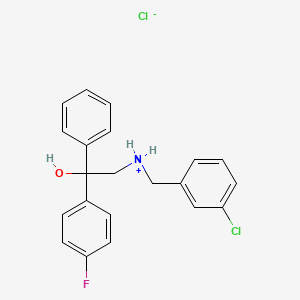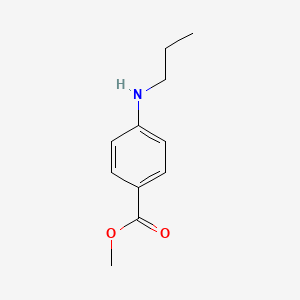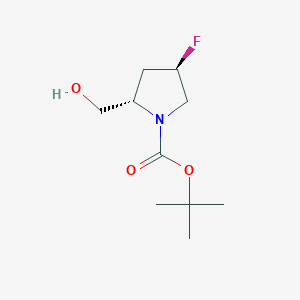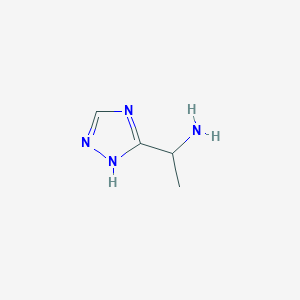
N-(3-chlorobenzyl)-2-(4-fluorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride
Vue d'ensemble
Description
N-(3-chlorobenzyl)-2-(4-fluorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride, also known as CBE, is a quaternary ammonium compound that has been used in scientific research as a competitive inhibitor of acetylcholinesterase. CBE has been widely studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
Overview of Research Applications for Related Compounds
Synthetic Pathways and Structural Analysis Compounds similar to N-(3-chlorobenzyl)-2-(4-fluorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride often serve as key intermediates in the synthesis of more complex molecules. Research in this area focuses on developing novel synthetic routes, improving yields, and understanding reaction mechanisms. For instance, studies on the synthesis and structural properties of novel substituted compounds highlight the versatility of chlorinated and fluorinated aromatic compounds in creating diverse molecular architectures. Such research provides insights into the conformational preferences of these molecules and their potential as building blocks in medicinal chemistry and material science (Issac & Tierney, 1996).
Catalysis and Organic Synthesis Chlorinated and fluorinated compounds are often used as catalysts or reactants in organic synthesis. Research in this area explores their efficacy in promoting various chemical reactions, including those leading to the formation of environmentally benign products or intermediates with potential pharmaceutical applications. For example, studies on metal cation-exchanged clay catalysts for organic synthesis demonstrate how modified natural and synthetic clays can facilitate a wide range of chemical transformations, leveraging the unique properties of chlorinated and fluorinated compounds (Tateiwa & Uemura, 1997).
Environmental Applications Given the potential environmental impact of chlorinated and fluorinated chemicals, there's a significant body of research dedicated to understanding and mitigating their effects. This includes studies on the degradation of such compounds using advanced oxidation processes, which aim to break down recalcitrant molecules into less harmful by-products. This research is crucial for developing effective wastewater treatment solutions and for understanding the fate of these compounds in natural water systems (Qutob et al., 2022).
Pharmaceutical and Biomedical Research Compounds with chlorinated and fluorinated moieties are widely studied for their pharmaceutical applications, including their use as ligands in the development of new drugs. Research in this area focuses on understanding the biological activity of these compounds, their potential therapeutic effects, and their interactions with biological molecules. Amyloid imaging in Alzheimer's disease research, for example, utilizes specific ligands to study the progression of the disease and evaluate the effectiveness of therapeutic interventions (Nordberg, 2007).
Propriétés
IUPAC Name |
(3-chlorophenyl)methyl-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO.ClH/c22-19-8-4-5-16(13-19)14-24-15-21(25,17-6-2-1-3-7-17)18-9-11-20(23)12-10-18;/h1-13,24-25H,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDNOLJMXJGXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH2+]CC2=CC(=CC=C2)Cl)(C3=CC=C(C=C3)F)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B3124255.png)



![ethyl 3-hydroxy-3-(trifluoromethyl)hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carboxylate](/img/structure/B3124282.png)
![N-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B3124290.png)


